1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanamine
Description
Properties
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N/c1-5(14)6-2-3-8(10)7(4-6)9(11,12)13/h2-5H,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUAJCCENYTTAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanamine typically involves the reaction of 4-chloro-3-(trifluoromethyl)benzaldehyde with an amine source under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the ethanamine side chain.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving precise control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the ethanamine side chain.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanamine exerts its effects involves interactions with specific molecular targets. The chloro and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The ethanamine side chain may facilitate interactions with biological membranes or proteins, modulating their activity and function.
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Electron-Withdrawing Effects : The chloro-CF₃ group in this compound enhances metabolic stability and lipophilicity, making it a preferred scaffold in kinase inhibitors (e.g., Sorafenib derivatives) .
- Anticancer vs. Antimicrobial Roles : Structural modifications (e.g., urea vs. ethanamine) dictate functional outcomes. Urea derivatives show anticancer activity, while thioureas (e.g., ) may favor antimicrobial applications .
- Halogen Substitutions : Bromo or fluoro analogs exhibit altered binding kinetics but may suffer from faster metabolic clearance compared to chloro-CF₃ derivatives .
Biological Activity
1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanamine, also known as 1-(4-chloro-3-trifluoromethylphenyl)ethanamine or by its CAS number 1098069-36-3, is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structural features, including a chloro and a trifluoromethyl group, suggest potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of both the chloro and trifluoromethyl groups significantly influences its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 227.63 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| Log P (octanol-water) | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor or modulator of specific neurotransmitter receptors, particularly in the central nervous system.
Interaction with Receptors
Research has indicated that compounds with similar structures can interact with:
- Nicotinic Acetylcholine Receptors (nAChRs) : These receptors play a crucial role in neurotransmission and are implicated in several neurological disorders.
- GABA Receptors : Involvement in modulating inhibitory neurotransmission suggests potential anxiolytic or sedative effects.
Case Studies and Research Findings
- Study on nAChR Modulation : A study published in NCBI explored the activity of structurally related compounds on α7 nAChRs. The results indicated that certain modifications to the phenyl ring could enhance binding affinity and functional modulation of these receptors, suggesting a similar potential for this compound .
- GABA Receptor Activity : Another investigation assessed various aryl derivatives for their effects on GABA receptor binding. The findings revealed that compounds with trifluoromethyl substitutions exhibited enhanced inhibitory effects, which may extend to the compound .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| nAChR Modulation | Positive allosteric modulation | |
| GABA Receptor Interaction | Inhibition of binding |
Table 3: Toxicological Considerations
| Toxicity Type | Description |
|---|---|
| Acute Toxicity | Possible skin/eye irritation |
| Chronic Exposure | Potential neurotoxic effects |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanamine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves sequential halogenation, trifluoromethylation, and amination steps. For example, nitration of chlorobenzene followed by fluorination (using KF or HF) and reductive amination (NaBHCN or H/Pd-C) of the intermediate ketone . Optimization strategies include:
- Catalysts : Palladium catalysts for trifluoromethyl group introduction .
- Solvents : Polar aprotic solvents (e.g., DMF) for improved solubility of intermediates.
- Temperature : Controlled stepwise heating (e.g., 60–80°C for amination) to avoid side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization .
Q. How can the compound’s purity and structural integrity be validated post-synthesis?
- Methodological Answer : Use a combination of:
- HPLC/GC-MS : To quantify purity (>95% threshold for research-grade material).
- NMR : H and F NMR to confirm substitution patterns (e.g., trifluoromethyl at C3, chloro at C4) .
- FT-IR : Detect amine N-H stretches (~3300 cm) and C-F vibrations (~1100 cm) .
- Elemental Analysis : Match calculated vs. observed C, H, N, Cl, and F percentages .
Q. What role do the chloro and trifluoromethyl substituents play in the compound’s physicochemical properties?
- Methodological Answer :
- Lipophilicity : Trifluoromethyl increases logP (measured via shake-flask method), enhancing membrane permeability .
- Electron-withdrawing effects : Chloro and CF groups stabilize intermediates in nucleophilic reactions (e.g., SNAr) .
- Steric effects : Ortho-substitution (CF at C3) may hinder rotational freedom, impacting receptor binding .
Advanced Research Questions
Q. How do stereochemical variations (e.g., R/S enantiomers) influence biological activity?
- Methodological Answer :
- Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic kinetic resolution .
- Activity comparison : Test enantiomers in receptor-binding assays (e.g., radioligand displacement for GPCR targets). Example
| Enantiomer | IC (nM) | Target Receptor |
|---|---|---|
| (R)-form | 12.3 ± 1.2 | 5-HT |
| (S)-form | 89.7 ± 4.5 | 5-HT |
| Source: Comparative studies of analogous fluorophenyl ethanamines |
Q. What computational strategies predict the compound’s interactions with biological targets?
- Methodological Answer :
- Docking studies : Use AutoDock Vina with crystal structures (e.g., PDB ID 6WGT for amine transporters) .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity data from analogs .
- MD simulations : Analyze stability of ligand-receptor complexes (GROMACS, 100-ns trajectories) .
Q. How can contradictory data on the compound’s mechanism of action be resolved?
- Methodological Answer :
- Dose-response profiling : Test across concentrations (1 nM–100 µM) to identify biphasic effects .
- Pathway analysis : CRISPR-Cas9 knockout models to isolate targets (e.g., MAPK vs. PI3K pathways) .
- Cross-species validation : Compare in vitro (human hepatocytes) and in vivo (murine models) metabolic stability .
Q. What strategies mitigate toxicity in preclinical studies while retaining efficacy?
- Methodological Answer :
- Prodrug design : Introduce ester or carbamate moieties to reduce acute toxicity (e.g., LD improvement from 50 mg/kg to 120 mg/kg in rats) .
- Metabolic profiling : Use human liver microsomes to identify and block toxic metabolites (e.g., CYP3A4-mediated oxidation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
